molecular formula C24H17ClD5NO2 B1163931 (±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5

(±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5

Cat. No.: B1163931
M. Wt: 396.9
InChI Key: KDHNVFXZDOAZAI-RNRKPZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH 398 is a synthetic cannabinoid (CB) that activates both central CB1 and peripheral CB2 receptors (Ki = 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. (±)-JWH 398 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 398, detectable in serum and urine. While similar hydroxylated phase I metabolites of synthetic CBs retain activity, the physiological properties of this compound have yet to be determined. This product is intended for research and forensic applications. (±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 398 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry.

Scientific Research Applications

Metabolism and Detection

  • Metabolite Identification : JWH-018 and its related compounds undergo extensive metabolic transformations. Studies have identified various metabolites, including N-5-hydroxylated and carboxylated metabolites, in biological samples like urine. These metabolites are crucial for distinguishing between different synthetic cannabinoids (Jang et al., 2014).
  • Analytical Methods : Advanced analytical methods, such as gas chromatography-mass spectrometry (GC-MS), have been developed to detect metabolites of JWH-018 in urine. This is essential for identifying exposure to synthetic cannabinoids (Emerson et al., 2013).

Pharmacokinetics

  • Pharmacokinetic Properties : Research on JWH-018 metabolites provides insights into their pharmacokinetic properties. For example, a study explored the concentration and elimination patterns of JWH-018 and its metabolites in serum following inhalation, contributing to a better understanding of their pharmacodynamic effects (Toennes et al., 2017).

Toxicological Impact

  • Cell Line Impact : The toxicological impact of JWH-018 and its metabolites on human cell lines has been studied. For instance, JWH-018's N-(3-hydroxypentyl) metabolite was found to significantly decrease cell viability and induce cell death, suggesting a non-CB1 receptor-mediated toxicological mechanism (Couceiro et al., 2016).

Antagonistic Activity

  • Receptor Antagonism : A major glucuronidated metabolite of JWH-018 has been identified as a neutral antagonist at cannabinoid type 1 receptors (CB1Rs). This discovery is significant for understanding the interactions of these metabolites with cannabinoid receptors (Seely et al., 2012).

Properties

Molecular Formula

C24H17ClD5NO2

Molecular Weight

396.9

InChI

InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3/i4D,5D,10D,11D,15D

InChI Key

KDHNVFXZDOAZAI-RNRKPZPRSA-N

SMILES

O=C(C1=C(C=CC=C2)C2=C(Cl)C=C1)C3=C([2H])N(CCCC(O)C)C4=C3C([2H])=C([2H])C([2H])=C4[2H]

Synonyms

(4-chloronaphthalen-1-yl)(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 2
Reactant of Route 2
(±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 3
Reactant of Route 3
(±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 4
Reactant of Route 4
(±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 5
(±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 6
Reactant of Route 6
(±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.